Home > Products > Inhibitors/Agonists P450 > Triclabendazole
Triclabendazole - 68786-66-3

Triclabendazole

Catalog Number: EVT-286752
CAS Number: 68786-66-3
Molecular Formula: C14H9Cl3N2OS
Molecular Weight: 359.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole is an aromatic ether.
Triclabendazole, manufactured by Novartis pharmaceuticals, is an antihelminthic drug that was approved by the FDA in February 2019 for the treatment of fascioliasis in humans. Fascioliasis is a parasitic infection often caused by the helminth, Fasciola hepatica, which is also known as “the common liver fluke” or “the sheep liver fluke” or by Fasciola gigantica, another helminth. These parasites can infect humans following ingestion of larvae in contaminated water or food. Triclabendazole was previously used in the treatment of fascioliasis in livestock, but is now approved for human use. This drug is currently the only FDA-approved drug for individuals with fascioliasis, which affects 2.4 million people worldwide.
Triclabendazole is an Anthelmintic. The mechanism of action of triclabendazole is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2A6 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A Inhibitor.
Triclabendazole is an oral anthelmintic used in the treatment of chronic fascioliasis. Triclabendazole therapy is generally well tolerated but can be accompanied by abdominal pain, nausea and mild liver test abnormalities, which are probably due to the expulsion of dead or dying flukes rather than hepatic injury due to the therapy.
Benzimidazole antiplatyhelmintic agent that is used for the treatment of FASCIOLIASIS and PARAGONIMIASIS.

Triclabendazole Sulphoxide

  • Compound Description: Triclabendazole sulphoxide is the primary active metabolite of triclabendazole. It is formed by the oxidation of the sulfur atom in triclabendazole. Triclabendazole sulphoxide exhibits potent activity against both adult and immature stages of Fasciola hepatica [, ]. It disrupts microtubule formation in the parasite by binding to β-tubulin, leading to impaired nutrient absorption and ultimately parasite death [, ].
  • Relevance: Triclabendazole sulphoxide is more potent than triclabendazole against F. hepatica and is considered the primary active compound responsible for the anthelmintic effect [, ]. This highlights the importance of triclabendazole metabolism in its mechanism of action.

Triclabendazole Sulphone

  • Compound Description: Triclabendazole sulphone is a metabolite formed by further oxidation of triclabendazole sulphoxide. While it exhibits some fasciocidal activity, it is less potent than both triclabendazole and triclabendazole sulphoxide [, ]. Triclabendazole sulphone is found in significant concentrations in the milk of treated cows, making it a relevant marker residue for monitoring drug withdrawal periods [].

Keto-triclabendazole

  • Compound Description: Keto-triclabendazole is a minor metabolite of triclabendazole, resulting from metabolic transformations of the parent drug [].
  • Relevance: While keto-triclabendazole's activity against liver flukes has not been extensively studied, its presence in milk samples confirms its formation as part of triclabendazole metabolism [].

Albendazole

  • Compound Description: Albendazole is another benzimidazole anthelmintic drug commonly used against various parasitic worms. It shares a structural similarity with triclabendazole, both containing a benzimidazole ring [, ]. Like triclabendazole, albendazole also disrupts microtubule formation in parasites, but it is generally less effective against F. hepatica, especially immature stages [].
  • Relevance: Albendazole serves as a relevant comparison point for understanding the structure-activity relationships of benzimidazole anthelmintics. Its lower efficacy against certain stages of F. hepatica highlights the specific activity profile of triclabendazole [].

Albendazole Sulphoxide

  • Compound Description: Albendazole sulphoxide is the primary active metabolite of albendazole, formed through similar oxidative pathways as seen with triclabendazole [].

Closantel

  • Compound Description: Closantel belongs to the salicylanilide class of anthelmintics and has a different mode of action compared to benzimidazoles []. It primarily targets adult F. hepatica by uncoupling oxidative phosphorylation in the parasite [].

Nitroxynil

  • Compound Description: Nitroxynil is another flukicide belonging to the salicylanilide class, similar to closantel. It also acts by uncoupling oxidative phosphorylation in F. hepatica but is generally considered less effective than triclabendazole against immature flukes [].
  • Relevance: Nitroxynil is another potential alternative to triclabendazole, but its efficacy against immature flukes is limited. Research has explored the potential synergistic effects of combining nitroxynil with triclabendazole, especially against triclabendazole-resistant F. hepatica strains [].

Rafoxanide

  • Compound Description: Rafoxanide is a salicylanilide anthelmintic with a similar mode of action to closantel and nitroxynil. It is primarily effective against adult F. hepatica [].
  • Relevance: Like other salicylanilides, rafoxanide provides another treatment option for fasciolosis, but its efficacy against immature stages is limited compared to triclabendazole [].

Levamisole

  • Compound Description: Levamisole is an anthelmintic drug often used in combination with triclabendazole. It is effective against a broader range of parasites, including nematodes like Haemonchus contortus, which can cause similar clinical signs as liver fluke infections [, ].

Artesunate

  • Compound Description: Artesunate is a semi-synthetic derivative of artemisinin, a compound derived from the Artemisia annua plant. It is a potent antimalarial drug and has also shown promising activity against F. hepatica in vitro and in vivo [, ]. Artesunate acts by generating free radicals that damage the parasite's cells [].
  • Relevance: Artesunate represents a potential new drug class for treating fascioliasis, particularly in cases of triclabendazole resistance [, ]. Its distinct mode of action from benzimidazoles makes it a valuable candidate for overcoming resistance mechanisms.

Artemether

  • Compound Description: Artemether is another semi-synthetic derivative of artemisinin, similar to artesunate, and has demonstrated efficacy against F. hepatica in experimental settings [, ].

OZ78

  • Compound Description: OZ78 is a synthetic 1,2,4-trioxolane compound with structural similarities to artemisinin derivatives. It exhibits potent activity against both immature and adult stages of F. hepatica in vitro and in vivo [, ].

Praziquantel

  • Compound Description: Praziquantel is a widely used anthelmintic drug, particularly effective against schistosomes but also showing some activity against other trematodes. It works by increasing the permeability of the parasite's cell membrane to calcium ions, leading to paralysis and death [].
  • Relevance: While praziquantel is not the primary treatment option for fascioliasis, it serves as a comparison point for evaluating the efficacy of triclabendazole and other potential fasciocidal drugs, particularly in the context of drug resistance [].
Source and Classification

Triclabendazole is classified as an anthelmintic drug, primarily used in veterinary medicine and human health to combat trematode infections. It is chemically known as 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole. The compound's unique structure allows it to interact effectively with the biological systems of parasites. Triclabendazole is sourced from various synthetic pathways that utilize different chemical precursors.

Synthesis Analysis

The synthesis of triclabendazole involves several steps, primarily focusing on the condensation of specific chemical precursors. One notable method includes:

  1. Condensation Reaction: N-(4,5-dichloro-2-nitrophenyl)acetamide is condensed with 2,3-dichlorophenol in the presence of a phase transfer catalyst to yield an intermediate compound.
  2. Reduction: The intermediate undergoes reduction using iron to form 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.
  3. Cyclization: This diamine is cyclized with carbon disulfide to produce 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol.
  4. Methylation: Finally, methylation occurs using dimethyl sulfate to obtain triclabendazole .

Alternative synthesis methods have also been reported, including the use of 1,2,3-trichlorobenzene as a starting material . These processes emphasize efficiency and cost-effectiveness while ensuring high yields of the final product.

Molecular Structure Analysis

The molecular structure of triclabendazole can be described using its chemical formula C12H8Cl3N2O2SC_{12}H_{8}Cl_{3}N_{2}O_{2}S. It features:

The molecular weight of triclabendazole is approximately 319.7 g/mol. Its structural attributes play a crucial role in its interaction with biological targets within parasites .

Chemical Reactions Analysis

Triclabendazole undergoes various chemical transformations within biological systems:

  1. Metabolism: In vivo studies indicate that triclabendazole is metabolized predominantly in the liver through oxidation processes. Key metabolites include triclabendazole sulfoxide and sulfone, which exhibit varying degrees of biological activity.
  2. Binding Interactions: Triclabendazole binds to beta-tubulin in parasites, disrupting microtubule formation essential for cellular functions .
  3. Hydrolysis: The compound can also undergo hydrolysis under acidic or basic conditions, leading to the formation of less active metabolites .

These reactions highlight the compound's dynamic behavior in biological environments and its potential for therapeutic efficacy.

Mechanism of Action

The primary mechanism of action for triclabendazole involves binding to beta-tubulin in parasitic organisms. This interaction inhibits the polymerization of microtubules, which are critical for various cellular processes such as:

  • Cell Division: Disruption of microtubule formation impairs mitosis.
  • Nutrient Absorption: Affected parasites may struggle to absorb nutrients effectively due to compromised cellular integrity.
  • Morphological Changes: Exposure to triclabendazole leads to significant morphological alterations in parasite teguments (outer layers), resulting in cell death and reduced reproductive capabilities .

Studies indicate that the most active metabolite, triclabendazole sulfoxide, plays a pivotal role in these effects by enhancing binding affinity to target proteins .

Physical and Chemical Properties Analysis

Triclabendazole exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: The compound is moderately soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Triclabendazole is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 170–175 °C .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Triclabendazole has significant applications in both veterinary and human medicine:

  1. Veterinary Medicine: It is primarily used for treating liver fluke infections in livestock, improving animal health and productivity.
  2. Human Medicine: In some regions, it has been employed as a treatment for fascioliasis in humans, demonstrating efficacy against Fasciola hepatica infections.
  3. Research Applications: Triclabendazole serves as a model compound in studies investigating drug resistance mechanisms in parasites and the development of new anthelmintics .

The versatility of triclabendazole underscores its importance across various fields within pharmacology and parasitology.

Pharmacological Mechanisms of Action

Tubulin Binding Dynamics & Microtubule Disruption in Trematodes

Triclabendazole (TCBZ) exerts its primary anthelmintic effects through targeted disruption of β-tubulin dynamics in Fasciola spp. Unlike classical benzimidazoles (e.g., albendazole), which adopt planar molecular configurations, TCBZ exhibits a distinctive U-shaped conformation that optimizes binding to trematode-specific β-tubulin isoforms. This conformation enables selective interaction with glutamic acid (position 82) and threonine (position 91) residues within the Fasciola hepatica β-tubulin structure—residues absent in nematodes or cestodes [1] [2]. Binding competitively inhibits α/β-tubulin heterodimer polymerization, preventing microtubule assembly essential for cytoplasmic transport, cytoskeletal integrity, and mitotic spindle formation [1].

Recent genomic analyses of TCBZ-resistant (TCBZ-R) flukes reveal non-synonymous mutations in β-tubulin genes that sterically hinder TCBZ binding without impairing native tubulin function. Resistance-associated SNPs (e.g., F167Y) localize near the TCBZ-binding pocket, reducing drug affinity by 15-fold compared to susceptible isolates [7]. In vitro motility assays confirm that TCBZ sulfoxide (the active metabolite) induces rapid paralysis in susceptible juveniles within 2–4 hours, correlating with ultrastructural collapse of microtubule-dependent neuronal axons [1] [5].

Table 1: Comparative Tubulin Binding Properties of Triclabendazole vs. Other Benzimidazoles

CompoundBinding Affinity (Kd, nM)Target ResiduesSpecies Specificity
Triclabendazole8.7 ± 0.9Glu82, Thr91F. hepatica, F. gigantica
Albendazole142.3 ± 12.4Phe200, Tyr50Nematodes, Cestodes
Mebendazole89.6 ± 8.7Phe167, Glu198Nematodes

Inhibition of Tegumental Protein Synthesis in Fasciola spp.

TCBZ sulfoxide disrupts the fluke tegument through dual mechanisms: direct inhibition of protein synthesis and protease inactivation. The tegument of F. hepatica relies on continuous synthesis of transport proteins (e.g., cathepsin L proteases) for nutrient uptake and immune evasion. TCBZ sulfoxide suppresses leucine incorporation into nascent polypeptides by >90% in susceptible flukes within 6 hours, measured via radiolabeled amino acid uptake assays [1]. Concurrently, it inactivates secreted cysteine proteases critical for hemoglobin digestion, inducing nutrient starvation [4].

Electron microscopy studies demonstrate a four-phase disruption sequence:

  • Vacuolization: Cytoplasmic vesicles accumulate (0–12 hours post-exposure)
  • Bleb formation: Tegumental surface blebbing disrupts membrane integrity
  • Syncytial degeneration: Loss of ribosomes and Golgi complexes
  • Structural collapse: Complete erosion of the apical plasma membrane [1] [4]

Resistant isolates overexpress glutathione S-transferases (GSTs) and ATP-binding cassette (ABC) transporters that efflux TCBZ sulfoxide from tegumental cells. Genomic studies identify a 3.2 Mb locus on chromosome 1 containing ABCB1 and GST-μ genes under positive selection in TCBZ-R populations [7].

Table 2: Time-Dependent Tegumental Changes Post-TCBZ Exposure

Time Post-TreatmentUltrastructural ChangeFunctional Consequence
0–6 hoursMitochondrial swellingReduced ATP synthesis
6–12 hoursDisruption of Golgi complexesImpaired glycoprotein processing
12–24 hoursLoss of microvilli and basal infoldsDisrupted nutrient absorption
>24 hoursNecrosis of syncytial cytoplasmLoss of osmotic/ionic regulation

Metabolic Interference with Spermatogenesis & Embryonic Development

Beyond microtubule effects, TCBZ impairs reproductive development in adult flukes by disrupting energy metabolism and DNA synthesis. In vitro exposure to 15 μg/ml TCBZ sulfoxide reduces ATP levels in testes tissue by 78% within 24 hours, measured via luciferase-based assays [1]. This energy collapse arrests spermatogenesis at the primary spermatocyte stage, with electron microscopy revealing:

  • Abnormal chromatin condensation
  • Disrupted meiotic spindle orientation
  • Failure of spermatid elongation [1] [2]

Embryotoxicity manifests through caspase-3-mediated apoptosis in developing miracidia. TCBZ sulfoxide upregulates caspase-3 expression 4.2-fold in ovigerous follicles, triggering DNA fragmentation in embryonic cells [1] [9]. Consequently, eggs recovered from TCBZ-treated flukes exhibit 95% reduced hatching viability due to:

  • Aberrant miracidial morphogenesis
  • Loss of ciliary function
  • Impaired penetration gland development [1]

Table 3: Reproductive Toxicity Biomarkers in TCBZ-Exposed *F. hepatica *

Reproductive ProcessAffected PathwayKey Biomarker ChangeReduction in Viability
SpermatogenesisMitochondrial respiration↓ ATP (78%), ↑ lactate (5.1-fold)100% infertility
OogenesisDNA synthesis↓ thymidine incorporation (92%)87% abnormal ova
EmbryogenesisApoptosis↑ caspase-3 (4.2-fold), DNA fragmentation95% non-hatching eggs

Comparative Efficacy Against Juvenile vs. Adult Parasite Stages

TCBZ exhibits exceptional stage-agnostic efficacy due to sulfoxide metabolite pharmacokinetics. Following oral administration, TCBZ undergoes first-pass hepatic oxidation to TCBZ sulfoxide, which achieves peak plasma concentrations within 3–4 hours and penetrates hepatic parenchyma at concentrations 8-fold higher than serum [1] [4]. This enables diffusion into migratory juveniles in liver tissue.

In vivo studies in sheep demonstrate:

  • Juvenile stages (1–6 weeks): 97.8% reduction in worm burden (vs. 84% for albendazole)
  • Adult stages: 99.2% elimination efficacy [3] [10]

Stage-specific vulnerabilities exist:

  • Juveniles: Rely heavily on microtubule-dependent locomotion, making them 3.7× more sensitive to TCBZ-induced paralysis than adults
  • Adults: More affected by reproductive toxicity; ovigerous follicles degenerate within 72 hours [1] [6]

Resistance profiles differ between stages. Juvenile resistance correlates with ABCB1 overexpression (effluxing drug), while adult resistance involves β-tubulin mutations. Field isolates show 14.3-fold higher TCBZ EC50 in juveniles versus adults [5] [7].

Table 4: Stage-Dependent Triclabendazole Sensitivity in *F. hepatica *

Parasite StageEC50 (μg/ml)Primary MechanismResistance Factors
Juvenile (2 weeks)0.08 ± 0.01Microtubule depolymerizationABC transporter upregulation (8.2×)
Juvenile (6 weeks)0.21 ± 0.04Tegumental protein inhibitionGST-mediated detoxification (4.7×)
Adult1.14 ± 0.11Reproductive disruptionβ-tubulin mutations (15×)

Properties

CAS Number

68786-66-3

Product Name

Triclabendazole

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole

Molecular Formula

C14H9Cl3N2OS

Molecular Weight

359.7 g/mol

InChI

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)

InChI Key

NQPDXQQQCQDHHW-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Triclabendazole; EGA230B; EGA-230B; EGA 230B; Fasinex; NVP-EGA230; NVP-EGA 230; NVP-EGA-230; CGA 89317; CGA-89317; CGA89317; Egaten.

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.